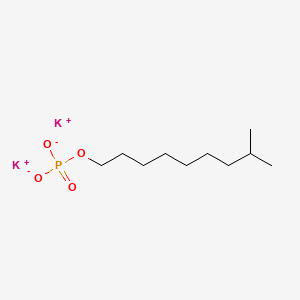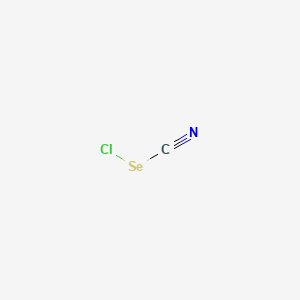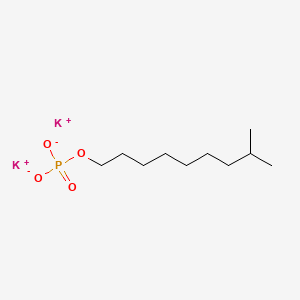
1,1,2-Ethanetrisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Ethanetrisulfonic acid is a chemical compound with the molecular formula C2H6O9S3. It is a trisulfonic acid derivative of ethane, characterized by the presence of three sulfonic acid groups attached to the ethane backbone. This compound is known for its high solubility in water and its strong acidic properties, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Ethanetrisulfonic acid can be synthesized through the sulfonation of ethane derivatives. One common method involves the reaction of ethane with sulfur trioxide in the presence of a catalyst to introduce the sulfonic acid groups. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of the starting material to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters helps in achieving efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Ethanetrisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted ethane compounds .
Scientific Research Applications
1,1,2-Ethanetrisulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong acid catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is investigated for its potential use in drug formulations and as a component in pharmaceutical preparations.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2-ethanetrisulfonic acid involves its strong acidic properties, which enable it to donate protons (H+) readily. This proton donation capability makes it an effective catalyst in acid-catalyzed reactions. The compound interacts with molecular targets by protonating functional groups, thereby facilitating various chemical transformations .
Comparison with Similar Compounds
1,2-Ethanedisulfonic acid: This compound has two sulfonic acid groups and is used in similar applications but with different reactivity and properties.
1,3,6-Naphthalene trisulfonic acid: Another trisulfonic acid derivative with applications in dye and pigment production.
1,2,4-Benzene trisulfonic acid: Used in the synthesis of specialty chemicals and as a reagent in organic synthesis
Uniqueness: 1,1,2-Ethanetrisulfonic acid is unique due to its three sulfonic acid groups, which provide it with stronger acidic properties and higher solubility in water compared to its disulfonic and monosulfonic counterparts. This makes it particularly useful in applications requiring strong acidity and high solubility .
Properties
CAS No. |
5324-55-0 |
|---|---|
Molecular Formula |
C2H6O9S3 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
ethane-1,1,2-trisulfonic acid |
InChI |
InChI=1S/C2H6O9S3/c3-12(4,5)1-2(13(6,7)8)14(9,10)11/h2H,1H2,(H,3,4,5)(H,6,7,8)(H,9,10,11) |
InChI Key |
UCUHCTMMKAMNTG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)












